molecular formula C13H20N4 B2371013 4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 88268-11-5

4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B2371013
CAS No.: 88268-11-5
M. Wt: 232.331
InChI Key: HCAKSDSGZFUIHG-UHFFFAOYSA-N
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Description

4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the reaction of 2-chloropyrimidine with N-methylpiperazine. The reaction is carried out in the presence of a suitable solvent such as toluene and under reflux conditions . The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific substitution pattern and the presence of the piperazine ring. This structural feature may confer distinct pharmacological properties compared to other pyrimidine derivatives. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-10-11-4-3-5-12(11)15-13(14-10)17-8-6-16(2)7-9-17/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAKSDSGZFUIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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